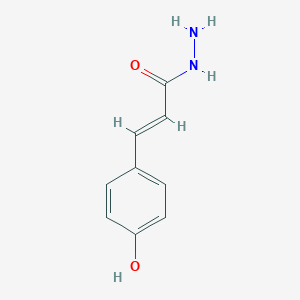![molecular formula C30H21N3O2 B296027 11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B296027.png)
11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrimido[1,6-a]benzimidazole family, known for its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common approach is the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The process often takes place under reflux in pyridine, forming the pyrimidobenzimidazole scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include large-scale reactions in controlled environments to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of fungal growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Known for its broad spectrum of biological activities.
Pyrimido[1,2-a]benzimidazoles: Similar in structure but with different substituents, leading to varied biological activities.
2-Phenyl benzimidazole: Studied for its cytotoxic properties against cancer cells.
Uniqueness
7-[2-(benzyloxy)phenyl]-14H-chromeno[2’,3’:4,5]pyrimido[1,6-a]benzimidazole stands out due to its unique combination of a benzyloxyphenyl group and a chromeno-pyrimido-benzimidazole scaffold. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C30H21N3O2 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
11-(2-phenylmethoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C30H21N3O2/c1-2-10-20(11-3-1)19-34-27-17-9-5-13-22(27)28-32-30-23(18-21-12-4-8-16-26(21)35-30)29-31-24-14-6-7-15-25(24)33(28)29/h1-17H,18-19H2 |
Clé InChI |
RFYBYXQYMGWQQW-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C1C4=NC5=CC=CC=C5N4C(=N3)C6=CC=CC=C6OCC7=CC=CC=C7 |
SMILES canonique |
C1C2=CC=CC=C2OC3=C1C4=NC5=CC=CC=C5N4C(=N3)C6=CC=CC=C6OCC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


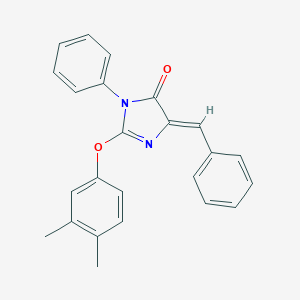
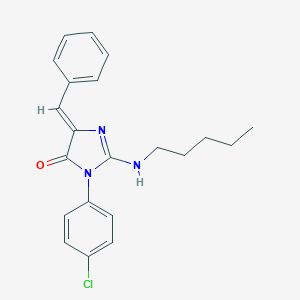

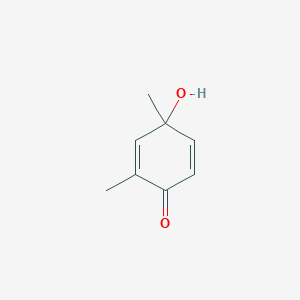
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
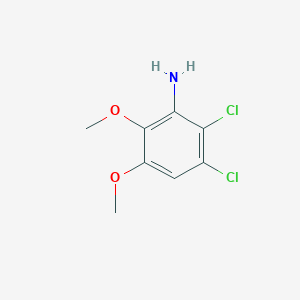

![Phenyl(triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B295957.png)


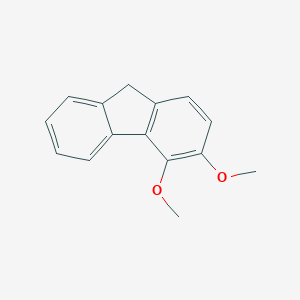
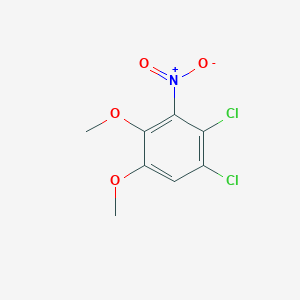
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
